Petalostemumol G
Description
Petalostemumol G is a minor terpenoid compound first isolated from Petalostemum purpureum (syn. Dalea purpurea), a plant historically used in traditional medicine. It was identified during bioassay-guided fractionation of an ethanol extract of the plant, which demonstrated antimicrobial activity . Structural elucidation via single-crystal X-ray diffraction of its pentamethylether derivative confirmed its terpenoid backbone, characterized by a prenylated flavanone framework . Notably, this compound is hypothesized to be an artifact formed during the isolation process, likely due to chemical modifications under extraction conditions . While its parent compound, petalostemumol (without the "G" designation), is well-documented for antimicrobial and cytotoxic activities , this compound’s biological roles remain less explored. Derivatives such as methyl ethers and acetates have been synthesized to study its structure-activity relationships .
Properties
CAS No. |
152253-69-5 |
|---|---|
Molecular Formula |
C30H34O7 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O7/c1-15(2)7-10-18-13-23(33)26(34)20(12-9-17(5)6)24(18)30-28(36)27(35)25-22(32)14-21(31)19(29(25)37-30)11-8-16(3)4/h7-9,13-14,31-34,36H,10-12H2,1-6H3 |
InChI Key |
JJYTVPNJUZEOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Petalostemumol G is typically isolated through bioassay-directed fractionation of ethanol extracts from Petalostemum purpureum . The isolation process involves careful flash chromatography, which results in the separation of this compound as a minor component . The structure of this compound is confirmed through single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Petalostemumol G undergoes various chemical reactions, including oxidation and substitution reactions. Common reagents used in these reactions include methanol and chloroform . The major products formed from these reactions are derivatives of this compound, such as its methyl and benzyl ethers and acetates .
Scientific Research Applications
Petalostemumol G has shown significant antimicrobial activity against a range of bacterial and fungal pathogens . This makes it a valuable compound in the field of medicinal chemistry for developing new antimicrobial agents. In the field of biology, this compound is studied for its role in plant defense mechanisms and its potential use in developing biopesticides .
Mechanism of Action
The mechanism of action of Petalostemumol G involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes . This results in the effective elimination of microbial pathogens. The molecular targets and pathways involved in this mechanism are still under investigation, but it is believed that this compound interferes with the synthesis of key cellular components in microbes .
Comparison with Similar Compounds
Carvacrol and Thymol
These monoterpenes exhibit broad-spectrum antibiofilm activity against bacterial and fungal pathogens. Unlike this compound, they directly disrupt membrane integrity and proton motive force .
Geraniol and Borneol
Geraniol disrupts quorum sensing, while borneol increases membrane fluidity in lipid bilayers . Petalostemumol and its derivatives lack evidence of quorum-sensing modulation, suggesting distinct mechanistic pathways.
Comparison with Phenolic Compounds
Eugenol and Cinnamaldehyde
coli . Petalostemumol’s narrower gram-positive specificity contrasts with these broader-spectrum phenolics.
Flavonoids and Tannins
Flavonoids (e.g., catechin) generate reactive oxygen species (ROS) to damage microbial membranes, whereas tannins inhibit microbial adhesins . Petalostemumol’s prenylated structure may enhance membrane penetration compared to non-prenylated flavonoids.
Q & A
Q. What protocols ensure reproducibility in this compound’s total synthesis?
- Stepwise Guidance :
Optimize protecting group strategies for hydroxyl moieties.
Use chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry.
Validate intermediates via -NMR and HRMS.
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